molecular formula C23H28N2O2 B11339269 2-ethyl-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]butanamide

2-ethyl-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]butanamide

Cat. No.: B11339269
M. Wt: 364.5 g/mol
InChI Key: XNLXGSGSALUNCM-UHFFFAOYSA-N
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Description

2-ethyl-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]butanamide is a synthetic compound that combines structural elements from tryptamine and substituted phenyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 2-ethyl-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]butanamide typically involves the coupling of tryptamine derivatives with substituted phenyl acetic acids. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

2-ethyl-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The indole ring and the phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.

Scientific Research Applications

2-ethyl-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]butanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structural similarity to tryptamine derivatives makes it a useful tool for studying neurotransmitter pathways and receptor interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring structure allows it to bind to serotonin receptors, potentially modulating neurotransmitter activity. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar compounds to 2-ethyl-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]butanamide include:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

2-ethyl-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]butanamide

InChI

InChI=1S/C23H28N2O2/c1-4-16(5-2)23(26)25-14-20(17-10-12-18(27-3)13-11-17)21-15-24-22-9-7-6-8-19(21)22/h6-13,15-16,20,24H,4-5,14H2,1-3H3,(H,25,26)

InChI Key

XNLXGSGSALUNCM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NCC(C1=CC=C(C=C1)OC)C2=CNC3=CC=CC=C32

Origin of Product

United States

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